Dalbavancin-d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

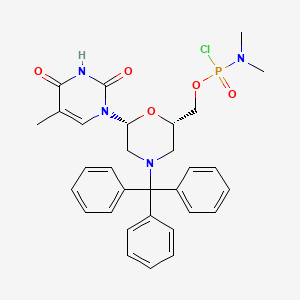

Dalbavancin-d6, also known as this compound, is a useful research compound. Its molecular formula is C₈₈H₉₄D₆Cl₂N₁₀O₂₈ and its molecular weight is 1822.73. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Antibacterial Activity and Potency

Dalbavancin is a lipoglycopeptide antibiotic with significant activity against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). It demonstrates superior potency compared to vancomycin and other anti-MRSA agents in vitro, and is effective against bacteria with reduced susceptibility to vancomycin (Smith, Roberts, & Rybak, 2015). Dalbavancin's bactericidal activity against staphylococci, including its effectiveness against multi-drug-resistant pathogens, has been validated in various studies (Goldstein et al., 2007).

2. Pharmacokinetics and Dosage Regimen

Dalbavancin exhibits a prolonged half-life, allowing for a unique dosing regimen with a 1000 mg initial dose followed by 500 mg after a week, which is convenient for long-term treatment scenarios like osteomyelitis and infective endocarditis. The pharmacokinetics of Dalbavancin have been thoroughly analyzed, emphasizing its prolonged activity and distribution into bone and articular tissue, making it suitable for treating complex bone infections (Dunne, Puttagunta, Sprenger, Rubino, Van Wart, & Baldassarre, 2015).

3. Potential in Treating SARS-CoV-2 Infections

Remarkably, recent studies have shown that Dalbavancin binds to ACE2, blocking its interaction with the SARS-CoV-2 spike protein, and inhibits SARS-CoV-2 infection in cell cultures and animal models. This suggests a potential application of Dalbavancin in treating COVID-19, highlighting its versatility beyond treating bacterial infections (Wang et al., 2020).

4. Clinical Effectiveness in Various Infections

Dalbavancin has been used effectively to treat various infections including acute bacterial skin and skin-structure infections, osteomyelitis, prosthetic joint infections, and catheter-related bloodstream infections. Its efficacy in these applications has been demonstrated in clinical practice, underlining its broad applicability in treating serious Gram-positive infections (Bouza et al., 2017).

Mechanism of Action

Target of Action

Dalbavancin-d6, a synthetic lipoglycopeptide, primarily targets Gram-positive bacteria . Its primary targets include Staphylococcus aureus (including methicillin-susceptible and methicillin-resistant strains), Streptococcus pyogenes , Streptococcus agalactiae , Streptococcus dysgalactiae , the Streptococcus anginosus group (including S. anginosus, S. intermedius, and S. constellatus), and Enterococcus faecalis (vancomycin susceptible strains) .

Mode of Action

This compound exerts its antimicrobial activity through two distinct modes of action . The primary mechanism of action is the inhibition of cell wall synthesis . It achieves this by binding to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, thereby preventing cross-linking . This disruption in cell wall synthesis leads to the death of the bacterial cell .

Biochemical Pathways

This compound disrupts the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall . By binding to the D-alanyl-D-alanine terminus of the cell wall peptidoglycan, it prevents the cross-linking process essential for cell wall integrity . This disruption in the cell wall synthesis pathway leads to the bactericidal effect of this compound .

Pharmacokinetics

This compound exhibits dose-proportional pharmacokinetics and is highly protein bound (93%) .

Result of Action

The bactericidal action of this compound results primarily from the inhibition of cell-wall biosynthesis . By preventing the cross-linking of peptidoglycan in the bacterial cell wall, it leads to the death of the bacterial cell . This makes it an effective treatment for infections caused by susceptible strains of Gram-positive bacteria .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. Furthermore, the long half-life of this compound, which is approximately 1 week and is longer in tissues (e.g., skin, bone) than plasma , allows for once-weekly dosing regimens, making it a convenient option for the treatment of acute bacterial skin and skin structure infections (ABSSSI) .

Safety and Hazards

Future Directions

Dalbavancin has shown great efficacy and a good safety profile, not only in patients with ABSSSI but also in those with osteomyelitis, prosthetic joint infections, and endocarditis . Further randomized clinical trials are needed to assess the optimal dosing schedule depending on the site of infection . Implementing therapeutic drug monitoring for Dalbavancin may represent the future step to achieving optimal pharmacokinetic/pharmacodynamic target attainment .

Biochemical Analysis

Biochemical Properties

Dalbavancin-d6 plays a crucial role in inhibiting bacterial cell wall synthesis. It interacts with enzymes such as transglycosylases and transpeptidases, which are essential for peptidoglycan cross-linking in bacterial cell walls. By binding to the D-alanyl-D-alanine terminus of cell wall precursors, this compound prevents these enzymes from functioning properly, leading to cell lysis and death .

Cellular Effects

This compound affects various types of cells, particularly bacterial cells. It disrupts cell wall synthesis, leading to cell death. In addition to its bactericidal effects, this compound can influence cell signaling pathways and gene expression in bacteria, causing alterations in cellular metabolism and function .

Molecular Mechanism

The mechanism of action of this compound involves binding to the D-alanyl-D-alanine residues of peptidoglycan precursors. This binding inhibits the action of transglycosylases and transpeptidases, enzymes critical for cell wall synthesis. By preventing the cross-linking of peptidoglycan chains, this compound causes bacterial cell walls to weaken and eventually rupture .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can diminish due to degradation. Long-term studies have shown that this compound maintains its antibacterial activity over extended periods, although some reduction in efficacy may occur .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At therapeutic doses, it effectively eliminates bacterial infections without significant toxicity. At higher doses, this compound can cause adverse effects, including nephrotoxicity and hepatotoxicity. Threshold effects are observed, where increasing the dose beyond a certain point does not significantly enhance antibacterial activity but increases the risk of toxicity .

Metabolic Pathways

This compound is metabolized primarily in the liver. It undergoes biotransformation through pathways involving cytochrome P450 enzymes. The metabolites are then excreted via the kidneys. This compound can affect metabolic flux and alter the levels of certain metabolites, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via binding to plasma proteins and cell membrane transporters. It accumulates in tissues such as the skin, bone, and epithelial lining fluid, but not in the cerebrospinal fluid. This distribution pattern is crucial for its effectiveness in treating skin and soft tissue infections .

Subcellular Localization

This compound localizes primarily in the bacterial cell wall, where it exerts its antibacterial effects. It does not significantly penetrate the cytoplasm or other cellular compartments. The targeting of this compound to the cell wall is facilitated by its affinity for peptidoglycan precursors, ensuring its activity is focused on disrupting cell wall synthesis .

Properties

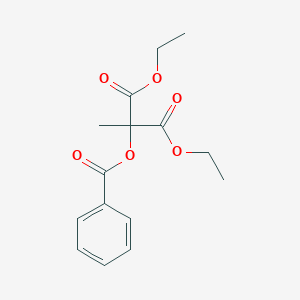

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dalbavancin-d6 involves the incorporation of six deuterium atoms into the Dalbavancin molecule. This can be achieved through a series of selective deuterium labeling reactions.", "Starting Materials": [ "Vancomycin hydrochloride", "Sodium borodeuteride (NaBD4)", "Deuterium oxide (D2O)", "Sodium cyanoborodeuteride (NaBD3CN)", "Sodium deuteroxide (NaOD)", "Dalbavancin" ], "Reaction": [ "Reduction of vancomycin hydrochloride with NaBD4 in D2O to obtain vancomycin-d6", "Selective reduction of vancomycin-d6 with NaBD3CN in D2O to obtain dalbavancin-d6 intermediate", "Deuterium exchange of dalbavancin-d6 intermediate with NaOD in D2O to obtain final product, dalbavancin-d6" ] } | |

CAS No. |

1126461-54-8 |

Molecular Formula |

C₈₈H₉₄D₆Cl₂N₁₀O₂₈ |

Molecular Weight |

1822.73 |

Synonyms |

A-A 1-d6; BI 397-d6; Dalbavancin B0-d6; MDL 63397-d6; VER 001-d6; 5,31-Dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-56-O-[2-deoxy-2-[(10-methyl-1-oxoundecyl)amino]-β-D-glucopyranuronosyl]-38-[[[3-(dimethylamino)prop |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.